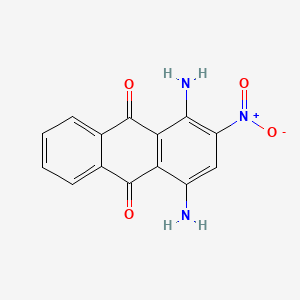

9,10-Anthracenedione, 1,4-diamino-2-nitro-

CAS No.: 23677-62-5

Cat. No.: VC15705093

Molecular Formula: C14H9N3O4

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23677-62-5 |

|---|---|

| Molecular Formula | C14H9N3O4 |

| Molecular Weight | 283.24 g/mol |

| IUPAC Name | 1,4-diamino-2-nitroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H9N3O4/c15-8-5-9(17(20)21)12(16)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,15-16H2 |

| Standard InChI Key | RPAUNJMPBLFVQL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)[N+](=O)[O-])N |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

The compound’s IUPAC name is 1,4-diamino-2-nitroanthracene-9,10-dione, with the following key identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 23677-62-5 |

| Molecular Formula | |

| Molecular Weight | 283.24 g/mol |

| InChI Key | RPAUNJMPBLFVQL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)N+[O-])N |

The anthraquinone backbone provides a planar, conjugated system, while the nitro (-NO) and amino (-NH) substituents introduce electron-withdrawing and electron-donating effects, respectively . This electronic asymmetry enhances its reactivity in redox and photochemical processes.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically begins with anthraquinone derivatives, involving sequential nitration and amination steps. While specific reagents and conditions are proprietary, general methodologies include:

-

Nitration: Introduction of a nitro group at position 2 using mixed acids (e.g., HNO/HSO).

-

Amination: Substitution of halogens or sulfonic groups at positions 1 and 4 with ammonia or amines under catalytic conditions.

Yield optimization requires precise control of temperature, stoichiometry, and purification techniques (e.g., recrystallization or column chromatography).

Applications in Industrial and Materials Science

Dye Chemistry

The compound’s chromophoric properties make it suitable for vat dyes and disperse dyes, particularly in textiles and plastics . Its nitro group enhances lightfastness, while amino groups facilitate binding to cellulose and synthetic fibers. Comparative studies with analogous dyes (e.g., Disperse Violet 1) suggest superior stability under acidic conditions .

Advanced Materials

In materials science, the compound serves as a precursor for conductive polymers and photoresponsive materials. Its redox activity enables applications in:

-

Organic semiconductors: Charge transport layers in OLEDs.

-

Photodynamic therapy (PDT): Generation of reactive oxygen species (ROS) under visible light, targeting cancer cells.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with the following conditions achieves baseline separation :

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 (3 µm particles) |

| Mobile Phase | Acetonitrile/water with 0.1% HPO |

| Detection | UV-Vis (λ = 254 nm) |

| LogP | 3.36 (indicating moderate lipophilicity) |

For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Toxicological and Regulatory Considerations

Limited Direct Data

-

28-Day Oral Toxicity (Rats): A NOAEL of 1000 mg/kg/day was established for HC Blue No. 14, with reversible biochemical changes .

-

Genotoxicity: Negative results in Ames tests and unscheduled DNA synthesis assays for similar compounds .

Regulatory Status

Labeled “For research use only” by suppliers, emphasizing exclusion from human or veterinary applications . Environmental assessments of nitroanthraquinones (e.g., Disperse Blue 77) recommend monitoring aquatic toxicity due to persistence .

Future Research Directions

-

Synthetic Optimization: Development of greener catalytic routes to improve yield and reduce waste.

-

Biomedical Studies: Preclinical evaluation of photodynamic therapy efficacy and safety.

-

Ecotoxicology: Long-term environmental impact assessments under OECD guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume